2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
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Overview
Description
2,5-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a dichlorophenyl group and a trifluoromethyl-substituted benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the condensation of 2,5-dichlorophenyl acetic acid with 2-(trifluoromethyl)-1H-1,3-benzimidazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2,5-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenyl 2-[1H-1,3-benzimidazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different biological activity and properties.
2,5-Dichlorophenyl 2-[2-(methyl)-1H-1,3-benzimidazol-1-yl]acetate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and biological effects.
Uniqueness
The presence of the trifluoromethyl group in 2,5-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics enhance its potential as a therapeutic agent by improving its pharmacokinetic profile and efficacy.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c17-9-5-6-10(18)13(7-9)25-14(24)8-23-12-4-2-1-3-11(12)22-15(23)16(19,20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOWFNDJJMOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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